REACTION_CXSMILES
|
F[C:2]([O:4][CH2:5][CH2:6]F)=[O:3].[F-:8].[Na+].[CH2:10]([OH:12])[CH3:11]>>[C:2](=[O:3])([O:4][CH2:5][CH3:6])[O:12][CH2:10][CH2:11][F:8] |f:1.2|
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Control Type
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UNSPECIFIED
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Setpoint
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-78 °C
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Type
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CUSTOM
|
Details
|
The mixture was stirred at −78° C. for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
ADDITION
|
Details
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was added over a period of 15 min
|
Duration
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15 min
|
Type
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TEMPERATURE
|
Details
|
After warming up to room temperature the reaction
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Type
|
STIRRING
|
Details
|
was stirred for further 16 h
|
Duration
|
16 h
|
Type
|
ADDITION
|
Details
|
After addition of 5 g molecular sieve (0.4 nm)
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Type
|
STIRRING
|
Details
|
stirring for 4 h at room temperature
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
all solids were removed by filtration
|
Type
|
DISTILLATION
|
Details
|
the resulting crude product was purified by distillation under reduced pressure (100 mbar)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |